molecular formula C14H20O5 B8345390 6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid

6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid

Cat. No. B8345390
M. Wt: 268.30 g/mol
InChI Key: MWQPEIAPCORDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid is a useful research compound. Its molecular formula is C14H20O5 and its molecular weight is 268.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexanoic acid

InChI

InChI=1S/C14H20O5/c1-14(2)7-10(16)13(11(17)8-14)9(15)5-3-4-6-12(18)19/h15H,3-8H2,1-2H3,(H,18,19)

InChI Key

MWQPEIAPCORDMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C(CCCCC(=O)O)O)C(=O)C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

t-Butyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate (100 mg, 0.30 mmol) was dissolved in CH2Cl2/TFA 1:1 mixture (2 ml) and stirred at room temperature for 1 h. The reaction mixture was evaporated giving 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid (0.81 g, 98%)
Name
t-Butyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 TFA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate (1.50 g, 4.19 mmol) was hydrogenated over Pd/C (10%) (150 mg) in MeOH (20 ml) at room temperature for 10 hours. The catalyst was filtered off, and the filtrate was evaporated, yielding 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid (1.10 g, 98%);
Name
Benzyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

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